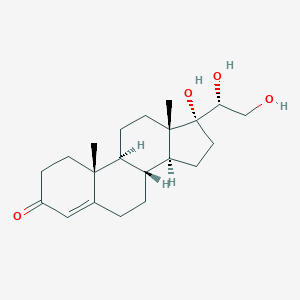
Ethanone, 2-bromo-1-(2,3-dihydro-1,4-benzodioxin-2-yl)-
Descripción general
Descripción
“Ethanone, 2-bromo-1-(2,3-dihydro-1,4-benzodioxin-2-yl)-”, also known as 2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone, is a chemical compound with the molecular formula C10H9BrO3 . It has a molecular weight of 257.08 g/mol . This compound is provided by Sigma-Aldrich and Thermo Scientific to early discovery researchers as part of a collection of rare and unique chemicals .
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the search results.
Aplicaciones Científicas De Investigación
Synthesis of alpha-Bromoketones
- Scientific Field: Organic Chemistry
- Application Summary: This compound is used in the synthesis of alpha-Bromoketones from secondary alcohols using Ammonium Bromide and Oxone .
- Results or Outcomes: The process provides a new and versatile one-pot strategy to synthesize alpha-Bromoketones .
Synthesis of Trialkyl Hydrazine Derivatives
- Scientific Field: Organic Chemistry
- Application Summary: This compound is used in the synthesis of trialkyl 2-[(1E)-N-(alkoxycarbonyl)-2-aryl-2-oxoethanehydrazonoyl]hydrazine-1,1,2-tricarboxylate .
- Results or Outcomes: The process provides a catalytic and efficient methodology for the synthesis of trialkyl 2-[(1E)-N-(alkoxycarbonyl)-2-aryl-2-oxoethanehydrazonoyl]hydrazine-1,1,2-tricarboxylate .
Biological Potential of Indole Derivatives
- Scientific Field: Pharmacology
- Application Summary: Indole derivatives, which can be synthesized using this compound, have shown various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Results or Outcomes: Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Synthesis of Adrenaline-Type Drugs
- Scientific Field: Medicinal Chemistry
- Application Summary: The compound is widely used in the synthesis of adrenaline-type drugs .
- Results or Outcomes: The process provides a method for the synthesis of adrenaline-type drugs .
Synthesis of Antiviral Agents
- Scientific Field: Medicinal Chemistry
- Application Summary: This compound can be used in the synthesis of 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, which have been reported as antiviral agents .
- Results or Outcomes: In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
Synthesis of Antibacterial Agents
- Scientific Field: Medicinal Chemistry
- Application Summary: The derivatives of 1, 3-diazole, which can be synthesized using this compound, show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Results or Outcomes: The 1, 3-diazole derivatives have shown a wide range of biological activities as reported in the literature .
Safety And Hazards
The safety data sheet (SDS) for this compound can be found on the Echemi website . The SDS contains important information about the hazards of the compound, the precautions to be taken while handling it, and the measures to be taken in case of an accident. Always refer to the SDS before handling this compound.
Propiedades
IUPAC Name |
2-bromo-1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c11-5-7(12)10-6-13-8-3-1-2-4-9(8)14-10/h1-4,10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYCSCBAALGUBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20504252 | |
| Record name | 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20504252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanone, 2-bromo-1-(2,3-dihydro-1,4-benzodioxin-2-yl)- | |
CAS RN |
1014-18-2 | |
| Record name | 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1014-18-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20504252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



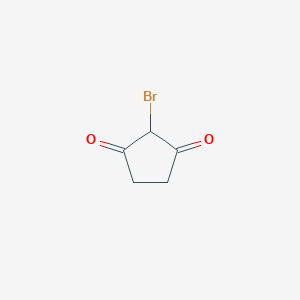


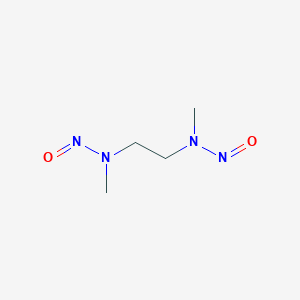


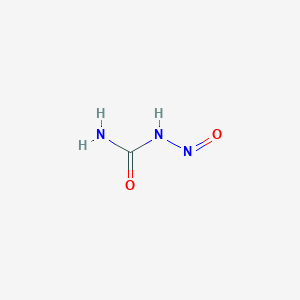

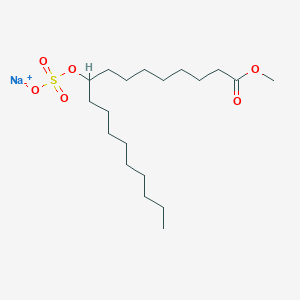


![Hexabenzo[bc,ef,hi,kl,no,qr]coronene](/img/structure/B86863.png)

